2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
“2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been solved by X-ray diffraction analysis . This made it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
The compound is frequently utilized in the synthesis and characterization of various chemical structures. For instance, it has been used in the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates through a Hantzsch type reaction (Dzvinchuk & Lozinskii, 2009). Similarly, its derivatives have been synthesized for the discovery and hit-to-lead evolution of a novel CRTh2 receptor antagonist chemotype, highlighting its role in medicinal chemistry (Pothier et al., 2012).
Chemical Sensor Development
This compound has also been used in the development of chemical sensors. A study detailed the synthesis of a compound derived from it, which exhibited a selective fluorescent quenching effect towards Co2+, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Biological Activity Evaluation
The compound is pivotal in the synthesis of various derivatives for biological activity evaluation. For example, derivatives have been synthesized and evaluated for their biological activities against different strains of bacteria, fungi, and antitubercular agents (Desai et al., 2016). Similarly, the compound has been used in the synthesis and antimicrobial activity evaluation of different derivatives, showing significant activity against a range of microorganisms (Turan-Zitouni et al., 2007).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can target multiple receptors . They have been used in the development of new drugs with various biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some imidazole derivatives can inhibit bacterial nucleic acids and protein synthesis .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents can be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Compounds containing the imidazole ring, such as this one, are known to exhibit a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2-cyclopropyl-4-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)14-12(7-4-5-7)15(9)6-10(16)17/h1-3,7H,4-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVPLJZWVBKZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2CC(=O)O)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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